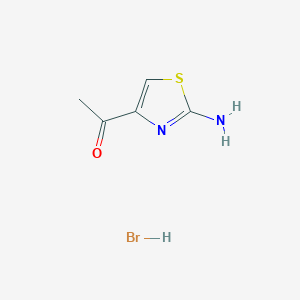

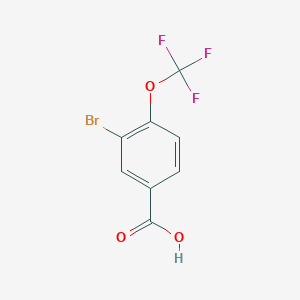

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate is a chemical of interest in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, they discuss related compounds that share structural similarities, such as tert-butyl groups, piperidine rings, and carbamate functionalities. These papers provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various piperidine derivatives. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized from a petroleum ether/ethyl acetate mixture . Another example is the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which was achieved through three steps starting with tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods often involve the use of reagents like acid chlorides, triethylamine, and solvents like dichloromethane .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, and the bond lengths and angles were found to be typical for such compounds . Density functional theory (DFT) calculations are also used to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can include condensation reactions, Mannich reactions, and substitution reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The synthesis of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate involved reactions with different acid chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic and analytical techniques. Infrared spectroscopy (FT-IR), NMR, and MS are commonly used to confirm the structures . The crystal packing and intermolecular interactions are analyzed using Hirshfeld surface analysis, which provides information on the contributions of different contacts to the crystal structure . The molecular electrostatic potential and frontier molecular orbitals are studied using computational methods to reveal physicochemical properties .

Wissenschaftliche Forschungsanwendungen

While the specific applications of “tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate” are not widely documented, it’s known that this compound is versatile and can be used in various fields such as medicinal chemistry and drug development . Here are some potential applications based on its chemical properties:

-

Synthesis of CF3-containing Amino Acids

- Application: This compound could potentially be used in the synthesis of CF3-containing amino acids .

- Method: The method involves a visible light promoted decarboxylative cross-coupling of a redox-active ester with tert-butyl 2-(trifluoromethyl)acrylate .

- Results: The results of such a process are not specified in the source .

-

Drug Development

While the specific applications of “tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate” are not widely documented, it’s known that this compound is versatile and can be used in various fields such as medicinal chemistry and drug development . Here are some potential applications based on its chemical properties:

-

Synthesis of CF3-containing Amino Acids

- Application: This compound could potentially be used in the synthesis of CF3-containing amino acids .

- Method: The method involves a visible light promoted decarboxylative cross-coupling of a redox-active ester with tert-butyl 2-(trifluoromethyl)acrylate .

- Results: The results of such a process are not specified in the source .

-

Drug Development

Eigenschaften

IUPAC Name |

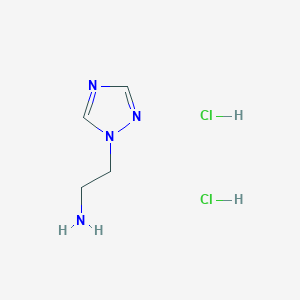

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUWIGGGPOVCFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)